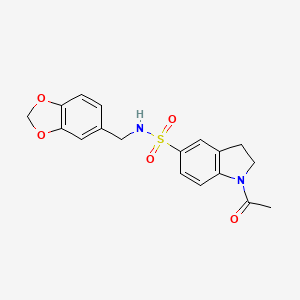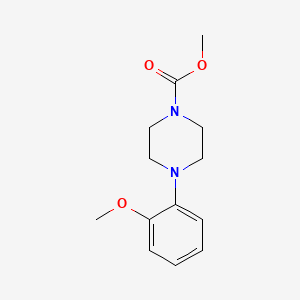![molecular formula C13H12N2OS2 B5659677 1-[4-(methylthio)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5659677.png)
1-[4-(methylthio)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thioxopyrimidines and their derivatives are a class of heterocyclic compounds that have garnered attention due to their diverse biological activities and chemical properties. They serve as key intermediates in the synthesis of various pharmacologically active molecules and exhibit a wide range of chemical reactivities.
Synthesis Analysis
The synthesis of thioxopyrimidine derivatives often involves the reaction of suitable precursors under controlled conditions. For example, Ranise et al. (1994) describe the synthesis of 2,3-dihydro-6-mercapto-1,3,5-triphenyl-2-thioxo-4(3H)-pyrimidinone by reacting methyl phenylacetate with phenyl isothiocyanate and sodium hydride in DMF solution (Ranise et al., 1994). This synthesis route exemplifies the general approach to obtaining thioxopyrimidines, indicating a reliance on mercaptan and isothiocyanate components for the thioxo functionality.
Molecular Structure Analysis
The molecular structure of thioxopyrimidines features a pyrimidine core with various substituents that influence the compound's physical and chemical properties. Crystallographic studies, such as those by Mohan et al. (2003), provide insights into the conformation and bonding within these molecules, revealing a close to half-chair conformation of the dihydropyrimidine ring in some derivatives (Mohan et al., 2003).
Chemical Reactions and Properties
Thioxopyrimidines undergo various chemical reactions, including acylation, alkylation, and condensation, to yield a wide range of derivatives with different functional groups. The reactivity of the thioxo group in these compounds allows for the introduction of acylthio derivatives, as described by Ranise et al. (1994), providing a pathway for the synthesis of compounds with antiaggregating, antiinflammatory, and other activities (Ranise et al., 1994).
properties
IUPAC Name |
1-(4-methylsulfanyl-2-phenyl-6-sulfanylidene-1H-pyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-8(16)10-12(17)14-11(15-13(10)18-2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRXHPHSVRNKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(NC1=S)C2=CC=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclopropyl-8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5659606.png)


![2-methyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B5659632.png)

![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[3-(2-thienyl)propanoyl]piperidine](/img/structure/B5659656.png)
![N-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5659661.png)
![4-[(2-methoxypyridin-3-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5659665.png)
![N-(cyclohexylmethyl)-2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methyl-1-piperidinyl]acetamide](/img/structure/B5659669.png)
![2-(dimethylamino)-N,4-dimethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-5-pyrimidinecarboxamide](/img/structure/B5659671.png)
![4-[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5659683.png)
![2-[5-(3-hydroxybenzyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5659687.png)
![N-{1-methyl-2-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5659691.png)